BUTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Description
BUTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a butyl ester, a methyl group, and a phenylsulfonylamino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C20H21NO5S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
butyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H21NO5S/c1-3-4-12-25-20(22)19-14(2)26-18-11-10-15(13-17(18)19)21-27(23,24)16-8-6-5-7-9-16/h5-11,13,21H,3-4,12H2,1-2H3 |
InChI Key |
ZKHCTNADEYGAHS-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylsulfonylamino Group: This step involves the reaction of the benzofuran derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with butanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
BUTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfonylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
BUTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BUTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The phenylsulfonylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzofuran core may also play a role in binding to specific proteins or nucleic acids, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Butyl 2-methyl-5-[(phenylsulfonyl)amino]-naphtho[1,2-b]furan-3-carboxylate: Similar structure but with a naphthofuran core.
Butyl 2-methyl-5-[(phenylsulfonyl)amino]-indole-3-carboxylate: Similar structure but with an indole core.
Uniqueness
BUTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
